

Application Notes and Protocols for Laser Direct Writing of Copper-Nickel Composites

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of copper-nickel (Cu-Ni) composites using laser direct writing (LDW) techniques. This document is intended to guide researchers and scientists in leveraging LDW for applications ranging from flexible electronics and sensors to specialized components in drug development and biomedical research.

Introduction to Laser Direct Writing of Cu-Ni Composites

Laser direct writing is an additive manufacturing technique that utilizes a focused laser beam to selectively process material, enabling the creation of precise, high-resolution patterns and three-dimensional structures. When applied to copper-nickel composites, LDW offers several advantages, including maskless and direct patterning, rapid prototyping, and the ability to tailor material properties by controlling processing parameters. Common LDW techniques for Cu-Ni composites include Selective Laser Melting (SLM), Laser Cladding, and Laser-Induced Reduction of precursor inks.

Cu-Ni alloys are renowned for their excellent corrosion resistance, good mechanical properties, and tunable electrical and thermal characteristics. The ability to deposit these alloys with high precision opens up possibilities for creating customized micro-scale components, such as



biocompatible sensors, electrodes for electrochemical analysis, and specialized heat exchangers for microfluidic devices.

Key Laser Direct Writing Techniques and Mechanisms

The selection of an appropriate LDW technique depends on the desired application, feature size, and the form of the precursor material.

- Selective Laser Melting (SLM): This powder-bed fusion technique uses a high-power laser to selectively melt and fuse metallic powders, layer by layer, to build a three-dimensional part. It is well-suited for creating dense, complex geometries with high mechanical strength.
- Laser Cladding: In this process, a stream of metallic powder is fed into a molten pool created by a laser beam on a substrate. This technique is ideal for depositing coatings or repairing components, offering excellent metallurgical bonding and the ability to create functionally graded materials.
- Laser-Induced Direct Reduction: This method involves the use of a laser to induce a chemical reduction of a precursor ink, often a metal-organic decomposition (MOD) ink or a solution containing metal salts, to form a metallic pattern. It is particularly useful for fabricating thin films and patterns on flexible or temperature-sensitive substrates.[1]

Data Presentation: Properties of Laser-Written Cu-Ni Composites

The properties of Cu-Ni composites fabricated by LDW are highly dependent on the chosen technique and processing parameters. The following tables summarize key quantitative data from various studies.

Table 1: Mechanical Properties of SLM Fabricated Cu-Ni Composites



Alloy Compos ition	Laser Power (W)	Scan Speed (mm/s)	Relative Density (%)	Ultimate Tensile Strengt h (MPa)	Yield Strengt h (MPa)	Elongati on (%)	Referen ce
Cu7.2Ni1 .8Si1Cr	450	850	99.95	545	380	16.9	[2]
Cu-15Ni- 8Sn	300-450	500-2700	N/A	N/A	N/A	N/A	[3]
VZh159 (Nickel Alloy)	275	760	N/A	N/A	N/A	N/A	[4]
BrHCRV (Copper Alloy)	400	300	N/A	N/A	N/A	N/A	[4]

Table 2: Properties of Laser Clad Cu-Ni Composite Coatings

Cladding Material	Substrate	Laser Power (kW)	Scan Speed (mm/s)	Coating Hardness (HV)	Substrate Hardness (HV)	Referenc e
Ni-C-B-Si- W alloy	Copper	4.5	2.5	572	84	[5]
Ni-based alloy	Copper	N/A	N/A	~360	N/A	[6]
Ni1015 alloy	Copper	N/A	N/A	280	85	[7]
Cu-TiBN (4-8 wt.%)	45 Steel	N/A	N/A	270	66	[1]

Table 3: Electrical Properties of Laser-Induced Cu-Ni Films



Precursor Material	Substrate	Laser Type	Conductivit y (% of bulk)	Thermal Coefficient of Resistivity (K ⁻¹)	Reference
Cu55Ni45 MOD Ink	Glass	CO ₂	5.3	N/A	[8]
Cu55Ni45 MOD Ink (Hot Plate)	Glass	N/A	10.2	8.3 x 10 ⁻⁵	[8]
Copper Salt	PDMS	N/A	N/A	N/A	[9]

Experimental Protocols

The following sections provide detailed methodologies for key LDW experiments.

Protocol for Selective Laser Melting (SLM) of Cu-Ni Alloy Powders

This protocol is based on the fabrication of high-density Cu-Ni alloy parts.

Materials and Equipment:

- SLM Machine (e.g., SLM280HL) equipped with a high-power fiber laser (e.g., Ytterbium fiber laser, $\lambda = 1070 \text{ nm}$ [4]
- Spherical Cu-Ni alloy powder (e.g., Cu7.2Ni1.8Si1Cr, particle size d50 \approx 30 μ m)[2][4]
- Substrate plate (e.g., steel)
- Inert gas supply (e.g., Argon)
- Software for slicing 3D models and controlling the SLM process

Procedure:



- CAD Model Preparation: Create a 3D model of the desired component using CAD software. Export the model in a suitable format (e.g., .STL).
- SLM Machine Setup:
 - Load the Cu-Ni alloy powder into the powder dispenser.
 - Secure the substrate plate onto the build platform.
 - Purge the build chamber with inert gas (e.g., Argon) to reduce the oxygen level below 0.1%.
- Process Parameter Definition:
 - Import the .STL file into the SLM software.
 - Define the layer thickness (e.g., 0.05 mm).[4]
 - Set the laser parameters:
 - Laser Power: 275 400 W[4]
 - Scan Speed: 300 850 mm/s[2][4]
 - Hatch Spacing: 0.1 0.15 mm[4]
 - Define the scanning strategy (e.g., meandering or chessboard pattern).
- Fabrication:
 - The SLM machine will deposit a thin layer of powder onto the build plate.
 - The laser will selectively scan the powder bed according to the defined pattern for the first layer.
 - The build platform will lower by one layer thickness, and a new layer of powder will be deposited.
 - Repeat the process until the entire part is fabricated.



- · Post-Processing:
 - Allow the fabricated part to cool down in the inert atmosphere.
 - Remove the part from the build plate.
 - Remove any support structures.
 - Perform post-processing steps such as heat treatment or surface finishing as required.

Protocol for Laser Cladding of a Ni-based Alloy on a Copper Substrate

This protocol describes the deposition of a wear-resistant Ni-based coating on a copper substrate.

Materials and Equipment:

- High-power laser (e.g., diode laser, CO₂ laser)[5]
- Powder feeding system
- Ni-based alloy powder (e.g., Ni-C-B-Si-W)[5]
- Copper substrate
- Inert gas supply (e.g., Argon)
- Substrate preheating system

Procedure:

- Substrate Preparation: Clean the copper substrate to remove any contaminants.
- Preheating: Preheat the copper substrate to approximately 300°C to enhance laser absorption and reduce thermal stress.[5]
- Laser Cladding Setup:



- Mount the substrate on a CNC-controlled stage.
- Align the laser optics and the powder feeding nozzle.
- Process Parameter Selection:
 - Laser Power: 3.5 4.5 kW[5]
 - Scan Speed: 2.5 13.3 mm/s[5]
 - Powder Feed Rate: ~21 g/min [5]
 - Spot Size: Define the laser spot size on the substrate.
- Cladding Process:
 - Start the laser and the powder feeder simultaneously.
 - The laser creates a molten pool on the substrate, and the powder is injected into it.
 - Move the substrate or the laser head according to the desired pattern to create the clad track.
 - For wider coatings, use overlapping tracks.
- Cooling and Post-Processing:
 - Allow the clad component to cool down slowly.
 - Perform any necessary surface finishing.

Protocol for Laser-Induced Direct Formation of Cu-Ni Alloy Films from a MOD Ink

This protocol outlines the fabrication of thin Cu-Ni alloy films on a glass substrate.[8]

Materials and Equipment:

Laser system (e.g., CO₂ laser, λ = 10.6 μm)



- Spin coater
- Hot plate
- Glass substrates
- Cu-Ni Metal-Organic Decomposition (MOD) Ink:
 - Precursors: Nickel acetate tetrahydrate, copper formate tetrahydrate.
 - Complexing agent: Ethanolamine.
 - Solvent: Isopropanol.

Procedure:

- Ink Formulation:
 - Mix nickel acetate tetrahydrate and copper formate tetrahydrate in a ratio to achieve the desired Cu-Ni composition (e.g., 55 wt.% Cu, 45 wt.% Ni).
 - Add ethanolamine as a complexing agent (molar ratio of ethanolamine to metal ions of 4:1).
 - Stir the solution vigorously for 8 hours at room temperature to form a homogeneous precursor solution.
 - Add isopropanol in a 1:1 volumetric ratio to create the final ink.
- Substrate Preparation and Coating:
 - Clean the glass substrates.
 - Spin-coat the Cu-Ni MOD ink onto the glass substrates to form a thin film (e.g., 250 nm).
- Laser Functionalization:
 - Place the coated substrate on a translation stage.

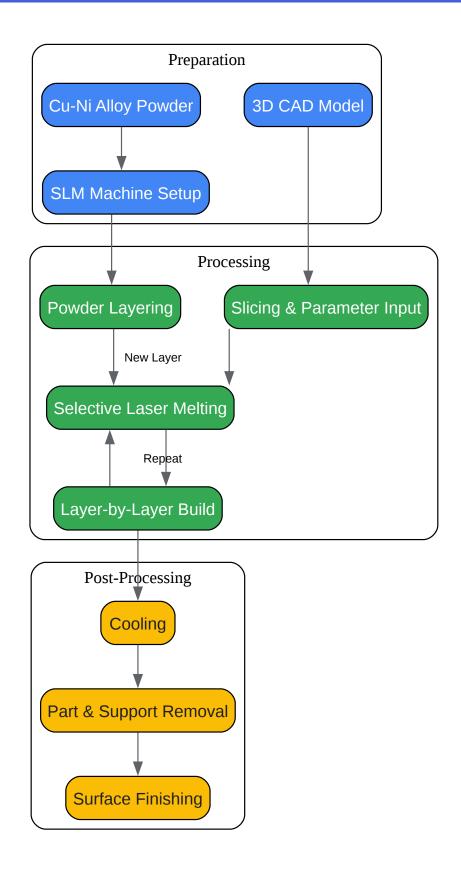


- Focus the laser beam onto the MOD film.
- Define the laser parameters:
 - Laser Fluence: 0.06 0.2 J/mm²
- Scan the laser beam across the film to create the desired pattern. The laser energy will
 induce the decomposition of the organic components and the formation of the Cu-Ni alloy.
- Characterization:
 - Analyze the fabricated films using techniques such as X-ray diffraction (XRD) to confirm alloy formation and scanning electron microscopy (SEM) to observe the microstructure.
 - Measure the electrical properties (e.g., conductivity, TCR) using a four-point probe setup.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the laser direct writing of Cu-Ni composites.

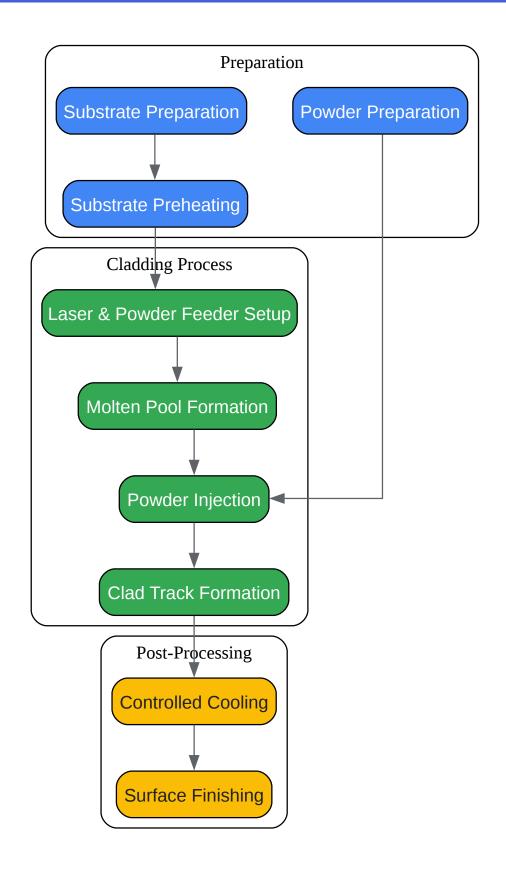




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Caption: Workflow for Selective Laser Melting (SLM) of Cu-Ni composites.

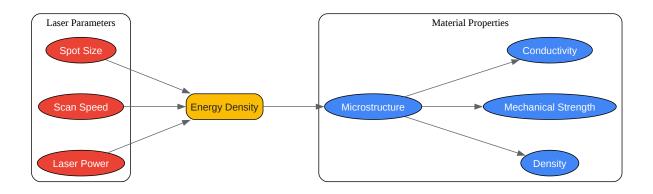




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Caption: Workflow for Laser Cladding of Cu-Ni composites.





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Caption: Influence of laser parameters on material properties.

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